1-(3,4-dimethylbenzenesulfonyl)butan-2-amine
Description
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is a sulfonamide derivative characterized by a butan-2-amine backbone linked to a 3,4-dimethylbenzenesulfonyl group. For instance, sulfonamides are widely studied in medicinal chemistry due to their bioactivity, with substituents on the aromatic ring modulating electronic and steric effects .
Properties
CAS No. |
1017140-34-9 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(3,4-Dimethoxyphenyl)butan-2-amine
This analog (CAS 55174-55-5) replaces the 3,4-dimethylbenzenesulfonyl group with a 3,4-dimethoxyphenyl moiety. Key comparisons include:
Key Differences:
- Polar Surface Area (PSA): The sulfonyl group increases PSA, which may reduce blood-brain barrier penetration but improve solubility for pharmaceutical applications.
- Electronic Effects: The electron-withdrawing sulfonyl group could stabilize the amine via resonance, altering reactivity in synthetic or biological contexts.
1-(Chloromethyl)-3,5-dimethylbenzene
For example:
- Spectroscopy: The ¹H NMR of 1-(chloromethyl)-3,5-dimethylbenzene shows aromatic protons at 6.68–6.75 ppm and a benzylic CH₂Cl signal at 4.15 ppm . In contrast, the target compound’s sulfonyl group would deshield adjacent protons, likely shifting aromatic signals upfield.
Research Implications
- Biological Activity: Sulfonamides often exhibit antimicrobial or enzyme-inhibitory properties, whereas methoxy-substituted amines may target neurotransmitter receptors (e.g., monoamine transporters).
- Synthetic Routes: suggests chloromethyl intermediates could be precursors for sulfonylation, though direct pathways for the target compound require further study.
- Computational Modeling: Properties like XLogP3 and PSA can predict pharmacokinetics, guiding drug design for sulfonamide derivatives.
Biological Activity
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine is characterized by its unique sulfonamide group attached to a butan-2-amine backbone. The presence of the dimethylbenzene moiety contributes to its lipophilicity and potential interactions with biological targets.
The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in signaling pathways. Notably, it has been identified as a selective antagonist for EPAC2 (exchange protein directly activated by cAMP), which plays a crucial role in various physiological processes.
| Mechanism | Description |
|---|---|
| EPAC2 Antagonism | Inhibits cAMP-induced activation of EPAC2, affecting downstream signaling. |
| Selectivity | Exhibits high selectivity for EPAC2 over EPAC1, minimizing off-target effects. |
| Cellular Effects | Alters intracellular calcium levels and modulates cell proliferation. |
Biological Activity
Research has demonstrated that 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine exhibits various biological activities:
- Anticancer Properties : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by disrupting cAMP signaling pathways.
- Neuroprotective Effects : It has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating intracellular signaling.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
Case Studies
-
Anticancer Activity :
- A study involving human cancer cell lines demonstrated that treatment with 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
-
Neuroprotection :
- In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in treating neurodegenerative conditions.
-
Antimicrobial Effects :
- Laboratory tests revealed that the compound exhibited inhibitory effects on the growth of pathogenic bacteria, warranting further investigation into its use as an antimicrobial agent.
Research Findings and Data Analysis
The pharmacological profile of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine has been elucidated through various studies exploring its efficacy and safety.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In vitro assays | Significant inhibition of cancer cell proliferation observed. |
| Neuroprotection assays | Reduction in oxidative stress-induced apoptosis in neuronal cells noted. |
| Antimicrobial tests | Effective against specific bacterial strains with low MIC values. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
